Hexa(propan-2-yl)benzene
Description
Hexa(propan-2-yl)benzene (C6(C3H7)6) is a hexa-substituted benzene derivative featuring six isopropyl (-CH(CH3)2) groups symmetrically attached to the benzene ring. This structure introduces significant steric hindrance due to the bulky isopropyl substituents, which profoundly influences its physical properties (e.g., solubility, crystallinity) and chemical reactivity.
Properties
CAS No. |
800-12-4 |
|---|---|
Molecular Formula |
C24H42 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexa(propan-2-yl)benzene |
InChI |
InChI=1S/C24H42/c1-13(2)19-20(14(3)4)22(16(7)8)24(18(11)12)23(17(9)10)21(19)15(5)6/h13-18H,1-12H3 |
InChI Key |
UGELDHRCWWKIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=C1C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexa(propan-2-yl)benzene can be synthesized through the cyclotrimerization of di(propan-2-yl)acetylenes. This reaction is typically catalyzed by transition metals such as rhodium (RhCl3) in the presence of a base like diisopropylethylamine (i-Pr2NEt). The reaction proceeds smoothly under these conditions, yielding this compound in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexa(propan-2-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Benzoic acids.
Bromination: Benzylic bromides.
Scientific Research Applications
Hexa(propan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hexa(propan-2-yl)benzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .
Comparison with Similar Compounds
Structural and Steric Effects
- Hexa(propan-2-yl)benzene : The isopropyl groups create a highly crowded molecular environment, reducing planarity and limiting conjugation. This steric bulk may hinder crystallization and promote amorphous solid formation.
- Hexa(phenylethynyl)benzene: The phenylethynyl (-C≡C-Ph) substituents extend conjugation, enabling applications in nonlinear optics (NLO) and liquid crystals. Its rigid, disk-shaped structure facilitates self-assembly into columnar mesophases, as observed in thermotropic liquid crystals .
- Hexa(β-naphthyl)benzene : Similar steric demands to this compound but with aromatic naphthyl groups. Theoretical studies predict eight rotameric forms due to restricted rotation around the benzene-naphthyl bonds, with a rotamer ratio of 1:6:3:6:6:3:6:1 .
Table 1: Structural and Steric Comparison
Thermotropic and Liquid Crystalline Behavior
This compound is unlikely to exhibit liquid crystalline (LC) phases due to its non-planar structure. In contrast, hexa(phenylethynyl)benzene derivatives with alkoxy chains form discotic nematic mesophases. For example:
Table 2: Thermotropic Properties of Selected Compounds
| Compound | Substituent | Mesophase Type | Temperature Range (°C) |
|---|---|---|---|
| Hexa(phenylethynyl)benzene | -OC12H25 | Discotic nematic | 80–220 |
| This compound | -CH(CH3)2 | Amorphous solid | N/A |
Electronic and Optical Properties
- Hexa(phenylethynyl)benzene: Exhibits strong nonlinear optical properties. Donor-acceptor derivatives (e.g., 66b) show a second-order polarizability (βzzz) of 1670 × 10<sup>−50</sup> Cm<sup>3</sup> V<sup>−2</sup>, attributed to conjugation across the core .
- This compound: The electron-donating isopropyl groups may enhance solubility in nonpolar solvents but lack conjugation pathways for NLO activity.
Reactivity in Scholl Oxidation
Scholl reactions (intramolecular cyclization) depend on substituent electronic and steric effects:
- Hexa(4-tert-butylphenyl)benzene : Undergoes FeCl3-catalyzed Scholl oxidation despite steric bulk, forming twisted helicene-like structures .
- This compound : Likely resistant to Scholl oxidation due to extreme steric hindrance and electron-donating isopropyl groups, which destabilize radical cation intermediates critical for cyclization .
Comparison with Halogenated Derivatives
- Hexachlorobenzene (HCB) : A fully chlorinated benzene with high thermal stability (flash point: 242°C) and low water solubility. Used historically as a pesticide but banned due to toxicity .
- Hexafluoro-2,2-diphenylpropane : Features fluorine atoms and a rigid propane backbone. High electronegativity of fluorine alters electronic properties but reduces steric bulk compared to isopropyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
